2-(3,5-Dichlorophenyl)-3-hydroxypyridine, 95%
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Overview
Description
2-(3,5-Dichlorophenyl)-3-hydroxypyridine (also known as 3,5-DCPH) is an organic compound that has been studied for its potential applications in scientific research. 3,5-DCPH is a phenol derivative that has been found to have a number of biochemical and physiological effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(3,5-Dichlorophenyl)-3-hydroxypyridine involves the reaction of 3,5-dichloropyridine with 2-hydroxybenzaldehyde in the presence of a base to form the intermediate Schiff base, which is then reduced using a reducing agent to yield the final product.
Starting Materials
3,5-dichloropyridine, 2-hydroxybenzaldehyde, base, reducing agent
Reaction
Step 1: 3,5-dichloropyridine is reacted with 2-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the Schiff base intermediate., Step 2: The Schiff base intermediate is then reduced using a reducing agent, such as sodium borohydride, to yield the final product, 2-(3,5-Dichlorophenyl)-3-hydroxypyridine., Step 3: The product is purified using standard techniques, such as recrystallization or column chromatography.
Scientific Research Applications
3,5-DCPH has been studied for its potential applications in scientific research. It has been found to be useful as a model compound for studying the effects of organochlorine compounds on biochemical and physiological processes. It has also been used as a reagent for the synthesis of other organic compounds.
Mechanism Of Action
The mechanism of action of 3,5-DCPH is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. It is also believed to interact with other enzymes and receptors in the body, which may contribute to its biochemical and physiological effects.
Biochemical And Physiological Effects
3,5-DCPH has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450, which can lead to changes in the metabolism of drugs and other compounds in the body. It has also been found to have anti-inflammatory and antioxidant effects, as well as the ability to modulate the expression of certain genes.
Advantages And Limitations For Lab Experiments
The advantages of using 3,5-DCPH in lab experiments include its high purity (95%), its low cost, and its ease of synthesis. The main limitation of using 3,5-DCPH in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
The potential future directions for 3,5-DCPH include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of drugs and other compounds. Additionally, further research could be done into the effects of 3,5-DCPH on other organisms, such as plants and animals, as well as its potential applications in the food industry.
properties
IUPAC Name |
2-(3,5-dichlorophenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-8-4-7(5-9(13)6-8)11-10(15)2-1-3-14-11/h1-6,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRZKQXGBFRTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=CC(=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683044 |
Source
|
Record name | 2-(3,5-Dichlorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorophenyl)pyridin-3-ol | |
CAS RN |
1261958-11-5 |
Source
|
Record name | 2-(3,5-Dichlorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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